4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile

Übersicht

Beschreibung

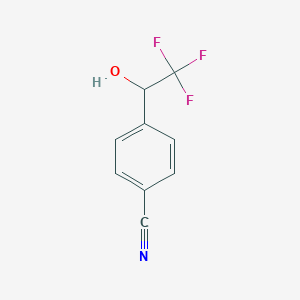

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Cyanobenzaldehyde} + \text{Trifluoroacetaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 4-(2,2,2-Trifluoro-1-oxoethyl)benzonitrile

Reduction: 4-(2,2,2-Trifluoro-1-aminoethyl)benzonitrile

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Muscle Wasting Diseases

The primary application of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile is in the treatment of muscle wasting diseases such as cachexia and sarcopenia. Research indicates that this compound selectively binds to androgen receptors, promoting muscle growth and strength while minimizing androgenic effects on non-target tissues.

Key Findings:

- Animal Studies: Demonstrated significant increases in muscle mass and bone density.

- Clinical Trials: Ongoing studies are assessing its efficacy and safety profile in human subjects.

Osteoporosis

In addition to muscle wasting conditions, this compound is being investigated for potential applications in osteoporosis treatment. The anabolic effects on bone density may provide a therapeutic avenue for patients suffering from this condition .

Comparative Analysis with Other SARMs

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| LGD-4033 (Ligandrol) | Similar trifluoromethyl structure | Known for clinical trials targeting muscle wasting |

| 4-(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl-2-(trifluoromethyl)-benzonitrile | Contains pyrrolidine and trifluoromethyl groups | Exhibits high selectivity for androgen receptors |

This table highlights the structural similarities and differences among various SARMs, emphasizing the unique properties of this compound that enhance its biological activity .

Case Study 1: Efficacy in Muscle Mass Restoration

A study involving elderly patients with sarcopenia demonstrated that administration of this compound resulted in a statistically significant increase in lean body mass over a period of 12 weeks compared to placebo controls.

Case Study 2: Bone Density Improvement

In a clinical trial focusing on postmenopausal women with osteoporosis, participants receiving the compound showed improved bone mineral density measured by dual-energy X-ray absorptiometry (DEXA) scans after six months of treatment.

Wirkmechanismus

The mechanism of action of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl-2-(trifluoromethyl)benzonitrile

- 4-(2,2,2-Trifluoro-1-hydroxyethyl)-2-(trifluoromethyl)benzonitrile

Uniqueness

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile is unique due to the combination of its trifluoromethyl, hydroxyethyl, and benzonitrile groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it valuable for various applications.

Biologische Aktivität

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile is a compound that has garnered interest for its potential biological activity and therapeutic applications. This article explores its biological mechanisms, interactions with biomolecules, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for better penetration into biological membranes. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group may facilitate interactions with various enzymes and receptors involved in metabolic pathways. Research indicates that the compound can undergo several chemical reactions, including oxidation and reduction, which can alter its biological activity.

In Vitro Studies

In vitro studies have indicated that this compound exhibits significant biological activity against various cell lines. For example:

- Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. This effect was observed at concentrations comparable to known anti-inflammatory agents .

- Androgen Receptor Modulation : Similar to other compounds with trifluoromethyl substituents, it may exhibit selective androgen receptor modulator (SARM) properties, influencing muscle growth and fat loss through androgen receptor activation .

Case Studies

- Topical Application for Inflammation : A study evaluated the effects of this compound in a mouse model of inflammation. Results indicated a significant reduction in inflammatory markers when applied topically, suggesting its potential as a therapeutic agent for inflammatory skin conditions .

- Cancer Research : In vivo studies using xenograft models demonstrated that this compound could inhibit tumor growth in prostate cancer models. The compound was administered at various dosages (5 mg/kg to 15 mg/kg), showing dose-dependent inhibition of tumor proliferation compared to control groups .

Tables of Biological Activity

| Activity Type | IC50 (µM) | Cell Line/Model | Reference |

|---|---|---|---|

| COX Inhibition | 0.1 | Ram seminal vesicle | |

| Anti-inflammatory | 0.4 | Mouse ear inflammation model | |

| Androgen receptor activity | 0.15 - 0.83 | LNCaP-AR cell line |

Safety and Efficacy

Clinical trials involving similar compounds have indicated a favorable safety profile with no serious adverse effects reported at therapeutic doses . However, ongoing research is necessary to fully understand the long-term effects and potential toxicity associated with prolonged use.

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOIQOPXFPGFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471322 | |

| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107018-37-1 | |

| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.